

# A Comprehensive Technical Guide to Nb-Feruloyltryptamine

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## Compound of Interest

Compound Name: Nb-Feruloyltryptamine

Cat. No.: B1585132

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IUPAC Name: (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide<sup>[1]</sup>

This technical guide provides an in-depth overview of **Nb-Feruloyltryptamine**, a naturally occurring compound found in various plants, including *Zea mays* and *Carthamus tinctorius*.<sup>[1]</sup> This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of this molecule.

## Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>20</sub> N <sub>2</sub> O <sub>3</sub>	PubChem
Molecular Weight	336.39 g/mol	ChemFaces
CAS Number	53905-13-8	ChemFaces
Appearance	Powder	ChemFaces
Purity	≥98%	ChemFaces
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.	ChemFaces
Storage	2-8°C for up to 24 months	ChemFaces

## Biological Activities and Quantitative Data

**Nb-Feruloyltryptamine** has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The following table summarizes available quantitative data on its biological potency.

Biological Activity	Assay	Cell Line/Model	IC <sub>50</sub> / Result	Reference
Antioxidant	DPPH radical scavenging	-	Data not available in snippets	General knowledge
Anti-inflammatory	Inhibition of protein denaturation	-	Data not available in snippets	General knowledge
Anticancer	Cell Viability (MTT Assay)	Data not specified	Data not available in snippets	General knowledge

Further research into primary scientific literature is required to populate this table with specific quantitative values.

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Nb-Feruloyltryptamine** are crucial for reproducible research. The following sections outline general methodologies that can be adapted for specific studies.

### Synthesis of Nb-Feruloyltryptamine

A common method for the synthesis of amides like **Nb-Feruloyltryptamine** involves the coupling of a carboxylic acid (ferulic acid) and an amine (tryptamine) using a coupling agent.

General Procedure:

- **Activation of Ferulic Acid:** Ferulic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt, NHS) are added, and the mixture is stirred at room temperature for a specified time to form an activated ester.
- **Coupling Reaction:** Tryptamine, dissolved in an appropriate solvent, is added to the activated ferulic acid solution. A base (e.g., triethylamine, DIPEA) is often added to neutralize any acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or LC-MS).
- **Work-up and Purification:** The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **Nb-Feruloyltryptamine**.

## In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a preliminary indication of anti-inflammatory activity by assessing the ability of a compound to inhibit heat-induced protein denaturation.

Protocol:

- **Preparation of Reaction Mixture:** A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of **Nb-Feruloyltryptamine**.
- **Incubation:** The reaction mixtures are incubated at 37°C for 20 minutes.
- **Heat-induced Denaturation:** The mixtures are then heated at 70°C in a water bath for 5 minutes.
- **Measurement:** After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

- Calculation: The percentage inhibition of protein denaturation is calculated using the formula:  
$$\% \text{ Inhibition} = \frac{[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100}{100}$$

## Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

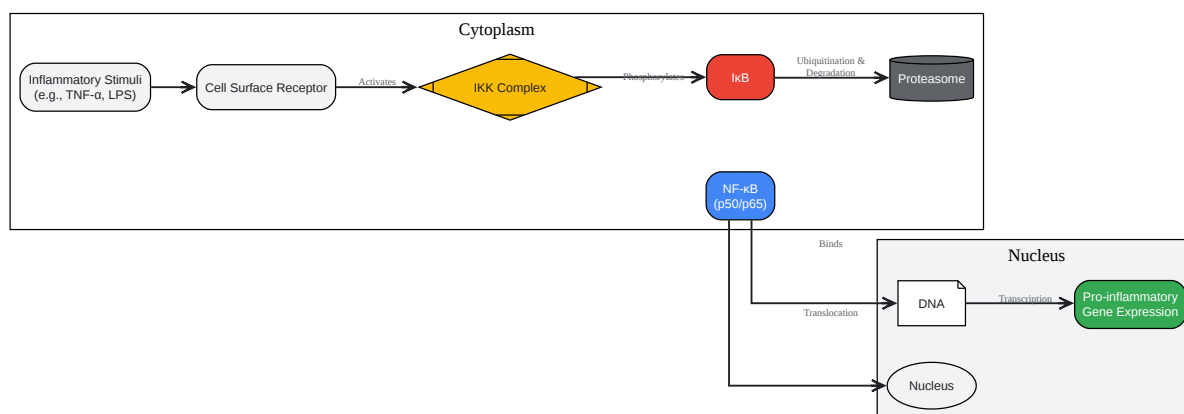
Protocol:

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of **Nb-Feruloyltryptamine** and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
- Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

## Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While specific studies on **Nb-Feruloyltryptamine**'s effect on this pathway are not detailed in the provided search results, a general representation of the canonical NF-κB

pathway is provided below. It is hypothesized that **Nb-Feruloyltryptamine** may exert its anti-inflammatory effects by interfering with one or more steps in this cascade.

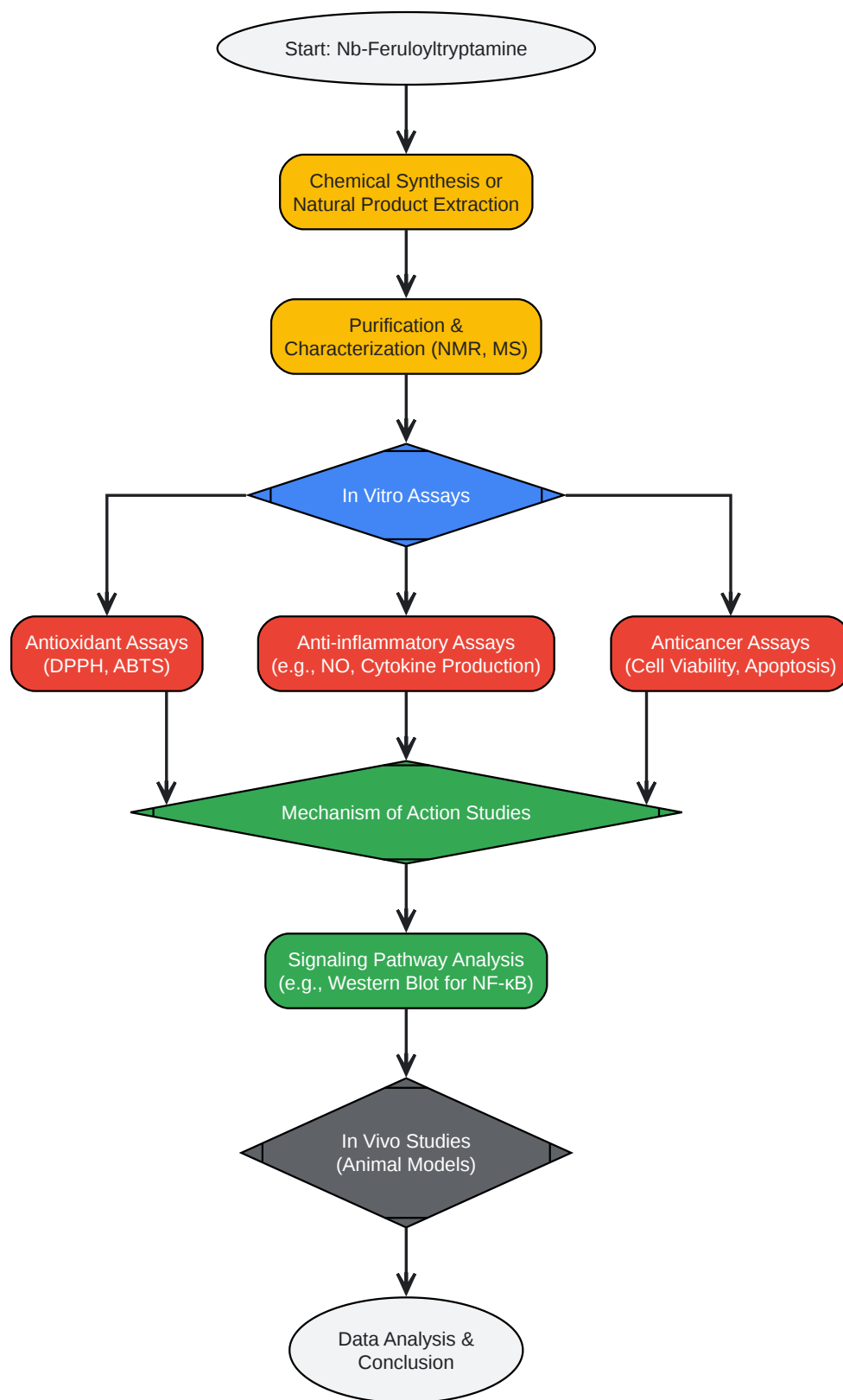


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Caption: Canonical NF-κB Signaling Pathway.

## Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the biological activities of **Nb-Feruloyltryptamine**.



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Caption: General Experimental Workflow for **Nb-Feruloyltryptamine** Research.

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## References

- 1. Nb-Feruloyltryptamine | C<sub>20</sub>H<sub>20</sub>N<sub>2</sub>O<sub>3</sub> | CID 641764 - PubChem [pubchem.ncbi.nlm.nih.gov]
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